molecular formula C9H9Cl2NO B14074890 1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one

1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one

Cat. No.: B14074890
M. Wt: 218.08 g/mol
InChI Key: IPOYURPZVINCKT-UHFFFAOYSA-N
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Description

1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one is an organic compound with a complex structure that includes both amino and chloro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one typically involves the reaction of 2-amino-6-chlorophenyl derivatives with appropriate reagents under controlled conditions. One common method involves the catalytic hydrogenation of 2-chloro-6-nitrophenyl derivatives in the presence of a solvent .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale catalytic processes that ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reagents: These reactions often use halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or amine.

Scientific Research Applications

1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chlorophenol
  • 1-(2-Amino-6-chlorophenyl)ethanone
  • 2-(2-Amino-6-chlorophenyl)ethanol

Uniqueness

1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Biological Activity

1-(2-Amino-6-chlorophenyl)-3-chloropropan-2-one, a chlorinated derivative of propanone, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and multiple halogen substituents that may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H10Cl2N2O, with a molecular weight of approximately 245.1 g/mol. The presence of chlorine atoms is significant as they often enhance the lipophilicity and metabolic stability of organic compounds, potentially leading to increased biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, structural analogs have been evaluated for their inhibitory effects on various cancer cell lines, including non-small cell lung cancer (A549) .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AA54920Induces apoptosis through caspase activation
Compound BMCF-75Inhibits cell proliferation via G1 phase arrest
This compoundTBDTBDTBD

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that some derivatives can activate apoptotic pathways, leading to increased expression of pro-apoptotic proteins and activation of caspases .

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of chlorinated propanones. The findings indicated that these compounds could significantly inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Pharmacological Evaluation

In another study focusing on the pharmacological evaluation of similar compounds, it was found that derivatives with halogen substitutions displayed enhanced binding affinity toward specific biological targets, suggesting a potential for drug development .

Table 2: Pharmacological Profiles of Selected Compounds

Compound NameTarget ReceptorBinding Affinity (nM)Biological Activity
Compound CKinase A50Inhibitor
Compound DReceptor B200Modulator
This compoundTBDTBDTBD

Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

1-(2-amino-6-chlorophenyl)-3-chloropropan-2-one

InChI

InChI=1S/C9H9Cl2NO/c10-5-6(13)4-7-8(11)2-1-3-9(7)12/h1-3H,4-5,12H2

InChI Key

IPOYURPZVINCKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)CCl)N

Origin of Product

United States

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